molecular formula C9H16O3 B8195648 7-Methyl-1,4-dioxaspiro[4.5]decan-8-ol

7-Methyl-1,4-dioxaspiro[4.5]decan-8-ol

Cat. No. B8195648
M. Wt: 172.22 g/mol
InChI Key: LCTPUJDUSKCUMZ-UHFFFAOYSA-N
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Description

7-Methyl-1,4-dioxaspiro[4.5]decan-8-ol is a useful research compound. Its molecular formula is C9H16O3 and its molecular weight is 172.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality 7-Methyl-1,4-dioxaspiro[4.5]decan-8-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Methyl-1,4-dioxaspiro[4.5]decan-8-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Dopamine Agonist Activity : A study by Brubaker and Colley (1986) found that the 4-indolymethyl analogue of 7-methyl-1,4-dioxa-7-azaspiro[4.5]decane exhibits potent dopamine agonist activity, which is significant for neurological research and potential treatments, without central nervous system activity (Brubaker & Colley, 1986).

  • Pharmaceutical Applications : Guerrero-Alvarez et al. (2004) demonstrated that spiro[4.5]decanes, including those with a methyl group, show a chair conformation preference and tautomeric equilibrium between imine-diazolidine forms, which is relevant for pharmaceutical research (Guerrero-Alvarez, Moncayo-Bautista, & Ariza-Castolo, 2004).

  • Entomological Studies : Kohnle et al. (1992) found that E-7-methyl-1,6-dioxaspiro[4.5]decane (mdos) affects the response to baited traps in male ash bark beetles, indicating its potential use in pest control and ecological research (Kohnle et al., 1992).

  • Synthesis Optimization : Zhang Feng-bao (2006) reported an improved synthetic process for 1,4-Dioxaspiro[4.5]decan-8-one, which can be used as pharmaceutical intermediates and liquid crystals, with an 80% chromatographic yield and a reduced reaction time (Zhang Feng-bao, 2006).

  • Biolubricant Potential : Kurniawan et al. (2017) synthesized novel compounds from oleic acid, including 1,4-Dioxaspiro[4.4] and 1,4-Dioxaspiro[4.5], showing potential as biolubricant candidates for various industrial applications (Kurniawan et al., 2017).

  • Antiviral Drug Development : A study by Apaydın et al. (2019) on 1-thia-4-azaspiro[4.5]decan-3-one derivatives revealed high relevance for antiviral drug development, particularly against human coronavirus 229E (Apaydın et al., 2019).

properties

IUPAC Name

7-methyl-1,4-dioxaspiro[4.5]decan-8-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O3/c1-7-6-9(3-2-8(7)10)11-4-5-12-9/h7-8,10H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCTPUJDUSKCUMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2(CCC1O)OCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Methyl-1,4-dioxaspiro[4.5]decan-8-ol

Synthesis routes and methods

Procedure details

Quantity
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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7-Methyl-1,4-dioxaspiro[4.5]decan-8-ol
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7-Methyl-1,4-dioxaspiro[4.5]decan-8-ol

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